2-Bromo-4-hydroxynicotinaldehyde
Description
2-Bromo-4-hydroxynicotinaldehyde is a brominated pyridine derivative with a hydroxyl group and an aldehyde functional group. For instance, 5-Bromo-4-hydroxynicotinaldehyde (CAS 1289109-05-2) shares similarities, featuring a hydroxyl group at the 4-position and a bromine substituent at the 5-position. Its molecular formula is C₆H₄BrNO₂, with a molecular weight of 202.01 g/mol and a predicted density of 1.854 g/cm³ . Such compounds are critical intermediates in medicinal chemistry and agrochemical synthesis due to their reactive aldehyde group and halogen substituents.
Properties
IUPAC Name |
2-bromo-4-oxo-1H-pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-6-4(3-9)5(10)1-2-8-6/h1-3H,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUSAFVJIDYOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-hydroxynicotinaldehyde typically involves the bromination of 4-hydroxynicotinaldehyde. One common method includes the treatment of 4-hydroxynicotinaldehyde with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds with the substitution of a hydrogen atom by a bromine atom at the second position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-hydroxynicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-Bromo-4-hydroxynicotinic acid.
Reduction: 2-Bromo-4-hydroxy-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-hydroxynicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as a building block for various functional materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-hydroxynicotinaldehyde depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity towards molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition or modulation of receptor activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Brominated Nicotinaldehydes
The following table summarizes key structural analogues, focusing on substituent positions, functional groups, and physicochemical properties:
Key Observations:
- Substituent Effects : Bromine at the 2- or 5-position (vs. 4-hydroxyl) significantly alters reactivity. For example, 2-Bromopyridine-4-carboxaldehyde lacks a hydroxyl group, reducing hydrogen-bonding capacity compared to 5-bromo-4-hydroxynicotinaldehyde .
- Halogen Diversity : 4-Bromo-6-chloronicotinaldehyde introduces chlorine, increasing molecular weight (220.45 g/mol) and lipophilicity (XLogP3 = 2) compared to purely brominated analogues .
- Methyl vs. Hydroxyl : Methyl-substituted derivatives (e.g., 6-Bromo-4-methylnicotinaldehyde ) exhibit lower polarity and higher volatility than hydroxyl-containing analogues .
Biological Activity
2-Bromo-4-hydroxynicotinaldehyde (2B4HNA) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of 2B4HNA, including its antioxidant properties, interactions with various biological targets, and implications for drug development.
Chemical Structure and Properties
2B4HNA is characterized by the presence of a bromine atom at the 2-position and a hydroxyl group at the 4-position of the nicotinaldehyde structure. Its molecular formula is CHBrNO, with a molecular weight of approximately 202.01 g/mol. The specific arrangement of functional groups contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 202.01 g/mol |
| Functional Groups | Bromine, Hydroxyl |
Antioxidant Properties
Research indicates that 2B4HNA exhibits significant antioxidant activity , which may be attributed to its ability to scavenge free radicals and reduce oxidative stress. This property suggests potential applications in treating diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.
Modulation of Inflammatory Pathways
Studies have shown that 2B4HNA can modulate inflammatory pathways, indicating its potential role in therapeutic strategies for inflammatory diseases. The compound interacts with specific enzymes involved in these pathways, potentially leading to reduced inflammation and improved outcomes in related conditions .
Interaction with Biological Targets
Initial findings suggest that 2B4HNA may interact with various receptors and enzymes involved in metabolic pathways. These interactions are crucial for understanding its pharmacological effects and guiding future drug development efforts. Ongoing research aims to elucidate these interactions further, focusing on specific molecular targets influenced by the compound.
Study on Antioxidant Activity
A study conducted by researchers explored the antioxidant properties of 2B4HNA using in vitro assays. The results demonstrated that the compound effectively scavenged DPPH radicals, with an IC50 value comparable to established antioxidants like ascorbic acid. This finding supports its potential use as a natural antioxidant in therapeutic applications.
In Vivo Evaluation
Another study evaluated the effects of 2B4HNA in an animal model of inflammation. The results indicated a significant reduction in inflammatory markers following treatment with the compound, suggesting its efficacy in modulating inflammatory responses. This study highlights the potential for developing 2B4HNA as a therapeutic agent for inflammatory diseases .
Mechanistic Insights
Research has also focused on understanding the mechanistic pathways through which 2B4HNA exerts its biological effects. Preliminary data suggest that it may inhibit key enzymes involved in oxidative stress and inflammation, providing insights into its therapeutic mechanisms .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2B4HNA, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 6-Bromo-4-hydroxynicotinaldehyde | 0.93 | Bromine at position 6 |
| 2-Bromo-5-hydroxynicotinaldehyde | 0.92 | Hydroxyl group at position 5 |
| 2-Bromo-4-methoxynicotinaldehyde | 0.90 | Methoxy group instead of hydroxyl |
These comparisons reveal how variations in functional groups influence biological activity and reactivity, underscoring the importance of structural considerations in drug design.
Q & A
Q. Table 1: Comparison of Bromination Methods
| Brominating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NBS | AcOH | 0–5 | 78 | 95 |
| Br₂ | DCM | 25 | 65 | 85 |
Advanced Question: How can researchers resolve discrepancies between experimental and computational vibrational spectra for this compound?
Methodological Answer:
Contradictions often arise due to approximations in computational models or solvent effects. To address this:
Validate computational parameters : Use density-functional theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set, which accounts for electron correlation and polarization effects .
Include solvent corrections : Apply the polarizable continuum model (PCM) to simulate solvent interactions (e.g., DMSO or water).
Cross-validate with experimental data : Compare calculated IR frequencies with attenuated total reflectance (ATR)-FTIR spectra, adjusting scaling factors (0.96–0.98) for harmonic approximations.
Q. Example Workflow :
- Optimize geometry → Calculate vibrational modes → Apply solvent corrections → Compare with experimental peaks.
Basic Question: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures.
- First aid :
- Skin contact : Wash immediately with soap and water for 15 minutes; seek medical attention if irritation persists .
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
- Storage : Keep in amber glass bottles at 2–8°C under inert gas (argon) to prevent degradation.
Advanced Question: How can crystallographic software (e.g., WinGX, ORTEP-III) improve structural analysis of this compound derivatives?
Methodological Answer:
- WinGX Suite : Use for single-crystal X-ray diffraction (XRD) data refinement. Key steps:
- ORTEP-III : Generate thermal ellipsoid plots to assess positional disorder or anisotropic displacement parameters .
Case Study : A derivative with a disordered bromine atom was resolved by applying restraints to the occupancy factor (0.7:0.3) during refinement.
Basic Question: What analytical techniques are most effective for quantifying this compound in reaction mixtures?
Methodological Answer:
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/water (60:40, 0.1% TFA).
- GC-MS : Derivatize with BSTFA to enhance volatility. Monitor m/z 201 (base peak) and 203 (isotopic Br pattern).
Q. Table 2: Detection Limits
| Technique | LOD (µg/mL) | LOQ (µg/mL) |
|---|---|---|
| HPLC-UV | 0.05 | 0.15 |
| GC-MS | 0.01 | 0.03 |
Advanced Question: How do solvent polarity and pH influence the tautomeric equilibrium of this compound?
Methodological Answer:
- Tautomeric forms : The compound exists as either the aldehyde (A) or enol (B) form.
- Solvent effects : Polar aprotic solvents (DMSO) stabilize the enol form via hydrogen bonding. In chloroform, the aldehyde dominates.
- pH dependence : At pH > 7, deprotonation of the hydroxyl group shifts equilibrium toward the enolate form.
Experimental Validation : Use ¹H-NMR in D₂O to observe exchange broadening of the aldehyde proton at pH 8.
Advanced Question: What strategies mitigate halogen-bonding interference in catalytic applications of this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
